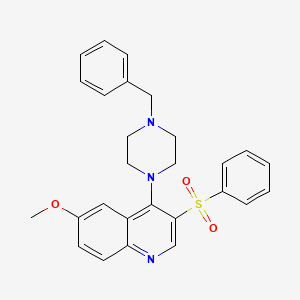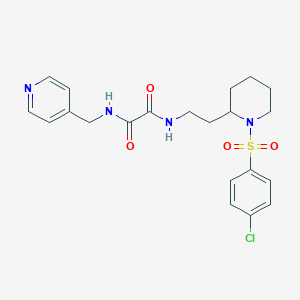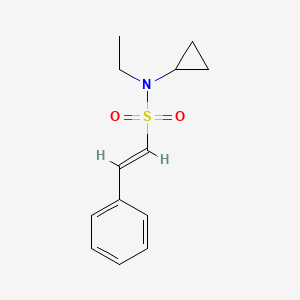![molecular formula C18H16N2O B2543287 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol CAS No. 361158-05-6](/img/structure/B2543287.png)
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Luminescent Properties
A study by Serdyuk et al. (2012) explored the synthesis and luminescent properties of quinoline derivatives, highlighting the potential of these compounds in creating materials with significant luminescence. Although not directly mentioning 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol, the research on related quinoline derivatives underscores the importance of structural modifications in altering the photophysical properties of these compounds. The introduction of specific functional groups can considerably enhance the quantum yield, making these derivatives valuable for applications in light-emitting devices and fluorescent markers (Serdyuk et al., 2012).
Organic Synthesis Applications
Trofimov et al. (2018) discussed the one-step synthesis of quinoline derivatives via the interaction of 2-methylquinoline with certain reactants under specific conditions. This methodology illustrates the compound's role in facilitating the formation of complex organic structures, which could be pivotal in pharmaceutical synthesis and material science. The study highlights the versatility and reactivity of quinoline derivatives, suggesting that this compound could serve a similar function in synthesizing novel organic compounds with potential utility across various domains (Trofimov et al., 2018).
Photoluminescence and Metallic Complexes
Research by Ouyang Xin-hua et al. (2007) on 8-hydroxyquinoline derivatives and their metallic complexes sheds light on the significant potential of these compounds in the development of luminescent materials. By synthesizing and studying the fluorescence properties of these derivatives, the study provides insights into how modifications in the quinoline structure can influence luminescence characteristics. This is particularly relevant for the development of optical materials, sensors, and imaging agents, where the tailored luminescent properties of such derivatives can be incredibly beneficial (Ouyang Xin-hua et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-[(E)-2-(2-aminophenyl)ethenyl]-5-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-6-11-17(21)18-15(12)10-9-14(20-18)8-7-13-4-2-3-5-16(13)19/h2-11,21H,19H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPQGMGCVFUJJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C=CC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)/C=C/C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)


![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)



![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)
